molecular formula C2Br2ClF3 B1294775 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane CAS No. 354-51-8

1,2-Dibromo-1-chloro-1,2,2-trifluoroethane

Cat. No.: B1294775
CAS No.: 354-51-8
M. Wt: 276.28 g/mol
InChI Key: OVZATIUQXBLIQT-UHFFFAOYSA-N
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Description

1,2-Dibromo-1-chloro-1,2,2-trifluoroethane is a fluorine-containing organic compound with the molecular formula C₂Br₂ClF₃. It is an important intermediate used in various fields such as pesticides, medicines, and materials . The compound is known for its unique chemical properties, which make it valuable in different industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-1-chloro-1,2,2-trifluoroethane can be synthesized through the reaction of chlorotrifluoroethylene with bromine. In a typical laboratory setup, 100 grams of this compound and 100 grams of liquid bromine (0.626 mol) are added to a 250 ml three-necked round-bottomed flask. The reaction system is magnetically stirred at 25°C while chlorotrifluoroethylene gas is slowly introduced until the red-brown color of the reaction system fades .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions. The process ensures high yield and purity of the final product, making it suitable for various commercial applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-1-chloro-1,2,2-trifluoroethane undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: It can be reduced to form less halogenated derivatives.

    Oxidation Reactions: The compound can be oxidized to form more complex fluorinated compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorinated compounds, while reduction and oxidation can produce different halogenated derivatives.

Scientific Research Applications

1,2-Dibromo-1-chloro-1,2,2-trifluoroethane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-dibromo-1-chloro-1,2,2-trifluoroethane involves its interaction with various molecular targets. In chemical reactions, it acts as a halogenating agent, introducing bromine and chlorine atoms into other molecules. This can lead to the formation of new compounds with different chemical and physical properties. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1,2-Dibromo-1-chloro-1,2,2-trifluoroethane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of bromine, chlorine, and fluorine atoms, which imparts distinct chemical properties and makes it valuable for various applications.

Properties

IUPAC Name

1,2-dibromo-1-chloro-1,2,2-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Br2ClF3/c3-1(5,6)2(4,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZATIUQXBLIQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(Cl)Br)(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Br2ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861891
Record name 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane
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Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354-51-8
Record name 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane
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Record name 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane
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Record name 354-51-8
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Record name 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane
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Record name 1,2-dibromo-1-chloro-1,2,2-trifluoroethane
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Record name 1,2-DIBROMO-1-CHLORO-1,2,2-TRIFLUOROETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dibromo-1-chloro-1,2,2-trifluoroethane
Reactant of Route 2
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Customer
Q & A

Q1: What happens when 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane is heated to high temperatures?

A: When heated between 350°C and 600°C in a platinum-lined tube, this compound undergoes pyrolysis. This process leads to the formation of various halogenated ethane derivatives. The specific products formed depend on the reaction conditions, including the presence of other reagents like nitric oxide or bromine [].

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